3-Ethyl-2-phenylimidazo[1,2-a]pyrazine
Description
Overview of the Imidazo[1,2-a]pyrazine (B1224502) Heterocyclic Scaffold in Modern Chemistry
The imidazo[1,2-a]pyrazine scaffold is a bicyclic heteroaromatic system formed by the fusion of an imidazole (B134444) and a pyrazine (B50134) ring. This unique arrangement of nitrogen atoms within the fused structure imparts a distinct electronic character and three-dimensional shape, making it a "privileged scaffold" in medicinal chemistry and materials science. The inherent chemical properties of this scaffold, including its ability to participate in various non-covalent interactions, have made it a focal point of extensive research.
The versatility of the imidazo[1,2-a]pyrazine core allows for substitutions at various positions, leading to a vast chemical space with a wide range of physicochemical properties. rsc.org Synthetic chemists have developed numerous methodologies for the construction of this bicyclic system, with multicomponent reactions such as the Groebke-Blackburn-Bienaymé (GBB) reaction being particularly efficient for generating molecular diversity. chemicalbook.com These synthetic advancements have further accelerated the exploration of the imidazo[1,2-a]pyrazine chemical space.
The academic and industrial interest in this scaffold is evidenced by the large number of publications and patents describing the synthesis and application of its derivatives. These compounds have been investigated for a wide spectrum of biological activities, showcasing the potential of the imidazo[1,2-a]pyrazine core as a template for the design of novel therapeutic agents. nih.gov
Contextualization of 3-Ethyl-2-phenylimidazo[1,2-a]pyrazine as a Representative Derivative for Academic Investigation
Within the broad family of imidazo[1,2-a]pyrazines, this compound serves as an exemplary derivative for academic study. Its structure incorporates key features that are representative of this class of compounds: a phenyl group at the 2-position and an ethyl group at the 3-position. The phenyl substituent can engage in π-stacking interactions, a common feature in the binding of small molecules to biological targets. The ethyl group, while seemingly simple, can influence the molecule's solubility, lipophilicity, and steric profile, all of which are critical parameters in medicinal chemistry.
The study of this compound allows for a focused investigation into the synthesis, and physicochemical properties of a specific member of this important heterocyclic family. While detailed experimental data for this exact compound is not extensively reported in peer-reviewed literature, its synthesis can be postulated based on well-established methods for analogous compounds. Furthermore, its predicted properties can be computationally modeled to provide insights into its behavior.
| Property | Predicted Value |
| Molecular Formula | C14H13N3 |
| Molecular Weight | 223.28 g/mol |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 223.110947 g/mol |
| Monoisotopic Mass | 223.110947 g/mol |
| Topological Polar Surface Area | 30.1 Ų |
| Heavy Atom Count | 17 |
| Formal Charge | 0 |
| Complexity | 311 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
This data is computationally predicted and has not been experimentally verified.
Detailed Research Findings
While specific research findings for this compound are limited, the broader class of 2,3-disubstituted imidazo[1,2-a]pyrazines has been the subject of numerous studies. For instance, the synthesis of various 2-aryl-3-substituted imidazo[1,2-a]pyrazines has been achieved through multicomponent reactions, highlighting the synthetic accessibility of this scaffold. nih.gov Spectroscopic characterization of related compounds provides a framework for understanding the expected NMR and mass spectrometry data for the title compound. For example, the regiochemistry of 2- and 3-substituted imidazo[1,2-a]pyrazines can be confirmed by 2D NMR techniques such as HMBC. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-2-phenylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-2-12-14(11-6-4-3-5-7-11)16-13-10-15-8-9-17(12)13/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDBMVMWTMOMKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N1C=CN=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1917709-61-5 | |
| Record name | 3-ethyl-2-phenylimidazo[1,2-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Imidazo 1,2 a Pyrazines and 3 Ethyl 2 Phenylimidazo 1,2 a Pyrazine Analogues
Cyclocondensation Strategies Utilizing 2-Aminopyrazines
Cyclocondensation reactions represent a foundational approach to constructing the imidazo[1,2-a]pyrazine (B1224502) core, typically involving the reaction of a 2-aminopyrazine (B29847) substrate with a component that provides the remaining two carbons of the imidazole (B134444) ring.
The most traditional and widely employed method for synthesizing imidazo[1,2-a]pyrazines is the condensation of 2-aminopyrazines with α-halocarbonyl compounds, often referred to as the Tschitschibabin reaction. acs.org This reaction involves the initial SN2 reaction where the exocyclic nitrogen of 2-aminopyrazine attacks the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic fused-ring system.
For the specific synthesis of 3-Ethyl-2-phenylimidazo[1,2-a]pyrazine, this would involve the reaction of 2-aminopyrazine with 2-bromo-1-phenyl-1-butanone. The versatility of this method allows for the introduction of various substituents at the C2 and C3 positions by selecting the appropriately substituted α-haloketone. For instance, the synthesis of various 2-substituted-8-bromo-6-methyl-imidazo[1,2-a]pyrazine derivatives has been achieved through the condensation of 2-amino-3-bromo-5-methyl pyrazine (B50134) with different acyl bromides in acetone (B3395972) at room temperature. Similarly, key intermediates for biological screening have been prepared via the condensation of 2-amino-3-chloropyrazine (B41553) with α-chloro-acetophenone derivatives. nih.gov
Recent advancements have focused on improving the environmental footprint of this classic reaction. An expeditious, catalyst-free heteroannulation has been developed using microwave irradiation in a green solvent system of water and isopropanol (B130326) (H₂O-IPA), providing excellent yields of the desired imidazo[1,2-a]pyrazines in minutes. acs.org
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex heterocyclic scaffolds like imidazo[1,2-a]pyrazines from simple, readily available starting materials in a single step. rsc.org These reactions offer significant advantages in terms of atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity. mdpi.com
The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a prominent MCR for this purpose. researchgate.net It involves the condensation of an aminoazine (such as 2-aminopyrazine), an aldehyde, and an isocyanide, typically under Lewis or Brønsted acid catalysis. researchgate.netresearchgate.net This reaction facilitates the formation of the imidazo[1,2-a]pyrazine core with substituents at the C2 and C3 positions, as well as an amino group at the N1 position, derived from the aldehyde, 2-aminopyrazine, and isocyanide components, respectively.
An efficient iodine-catalyzed, one-pot, three-component synthesis of imidazo[1,2-a]pyrazine derivatives has been reported. nih.govrsc.org In this method, 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide undergo a [4+1] cycloaddition at room temperature to afford the products in good yields. nih.govrsc.org The proposed mechanism involves the initial condensation of 2-aminopyrazine with the aldehyde to form an imine, which is activated by the iodine catalyst. Subsequent nucleophilic attack by the isocyanide leads to cyclization and formation of the final product. nih.gov
| Reaction Type | Key Reactants | Catalyst | Key Features |
| Tschitschibabin Reaction | 2-Aminopyrazine, α-Haloketone | None or Base | Classical, versatile method. acs.org |
| Microwave-Assisted | 2-Aminopyrazine, α-Bromoketone | Catalyst-Free | Rapid, green solvent (H₂O-IPA). acs.org |
| GBB-3CR | 2-Aminopyrazine, Aldehyde, Isocyanide | Acid (Lewis or Brønsted) | High atom economy, rapid diversity. researchgate.netresearchgate.net |
| Iodine-Catalyzed MCR | 2-Aminopyrazine, Aryl Aldehyde, Isocyanide | Iodine | Mild conditions, room temperature. nih.govrsc.org |
Transition-Metal Catalyzed Routes to Imidazo[1,2-a]pyrazines
Transition-metal catalysis has provided a host of novel and powerful methods for C-N and C-C bond formation, enabling new synthetic routes to imidazo[1,2-a]pyrazines that often proceed under milder conditions and with greater functional group tolerance than traditional methods. mdpi.com
Copper catalysts are particularly notable for their utility in synthesizing imidazo[1,2-a] fused heterocycles due to their low cost and versatile reactivity. A copper(I)-catalyzed one-pot procedure has been developed for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant, a methodology that can be extended to aminopyrazine substrates. organic-chemistry.orgnih.gov This reaction aligns with green chemistry principles by using abundant and non-toxic air as the terminal oxidant. organic-chemistry.org Optimization studies identified CuBr as a highly effective catalyst. organic-chemistry.org
Another approach involves the copper-catalyzed three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes. organic-chemistry.org Furthermore, a CuI-catalyzed synthesis has been shown to produce imidazo[1,2-a]pyrazines from the reaction of pyrazin-2-amine with alkynes under mild conditions. thieme-connect.com This method is tolerant of a range of functionalities on the starting materials. thieme-connect.com Copper catalysis is also integral to the Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" reaction, which can be used in a post-transformation strategy after an initial MCR to build more complex molecular architectures based on the imidazo[1,2-a]pyrazine core. mdpi.com
Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for sustainable organic synthesis. Iron-catalyzed reactions have been successfully applied to the synthesis and functionalization of imidazo[1,2-a]azine systems. An iron-catalyzed denitration reaction enables the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins. organic-chemistry.org Another method involves the iron-catalyzed aerobic oxidative diamination of nitroalkenes with 2-aminopyridine (B139424) to produce 2-nitro-3-arylimidazo[1,2-a]pyridines with complete regioselectivity under mild conditions. organic-chemistry.org
Additionally, FeBr₃ has been used as a catalyst for the direct functionalization of pre-formed 2-arylimidazo[1,2-a]pyridines with aryl aldehydes via an aerobic oxidative cross-dehydrogenative coupling process. nih.gov This demonstrates the utility of iron catalysis not only in the formation of the heterocyclic core but also in its subsequent elaboration. nih.gov
| Catalyst Type | Reaction | Key Reactants | Oxidant/Conditions |
| Copper(I) | Annulation | Aminopyrazine, Nitroolefin | Air, 80°C. organic-chemistry.orgnih.gov |
| Copper(I) | Cyclization | Pyrazin-2-amine, Alkyne | Air, Room Temperature. thieme-connect.com |
| Iron | Denitration/Annulation | Aminopyridine, 2-Methyl-nitroolefin | Simple, inexpensive. organic-chemistry.org |
| Iron | Oxidative Diamination | 2-Aminopyridine, Nitroalkene | Aerobic, mild conditions. organic-chemistry.org |
Green Chemistry Principles in Imidazo[1,2-a]pyrazine Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for heterocyclic compounds. The goal is to reduce waste, avoid hazardous substances, and improve energy efficiency.
Several of the aforementioned methods incorporate green chemistry principles. The use of air as a benign oxidant in copper-catalyzed reactions is a prime example, avoiding the need for stoichiometric, often toxic, chemical oxidants. organic-chemistry.org The development of reactions in environmentally friendly solvents, such as water or bio-based solvents like eucalyptol, is another key strategy. researchgate.netbohrium.com For instance, an aqueous synthesis of imidazo[1,2-a]pyrazines has been achieved without the deliberate addition of a catalyst. organic-chemistry.org
Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often to just a few minutes, while increasing product yields. acs.org The combination of microwave heating with green solvents like a water-isopropanol mixture provides a highly efficient and environmentally acceptable protocol for the synthesis of imidazo[1,2-a]pyrazines. acs.org Furthermore, the environmental impact factor (E-factor), which measures the amount of waste generated per kilogram of product, has been shown to be significantly lower for these green synthetic routes compared to traditional methods. acs.org The use of copper bromide to replace hazardous molecular bromine in the synthesis of α-bromoketone precursors also represents a greener approach.
Solvent-Free Reaction Conditions
Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry, minimizing waste and often simplifying product isolation. For the synthesis of imidazo[1,2-a]pyridine (B132010) and pyrazine derivatives, these conditions have proven highly effective. One common approach involves the direct condensation of 2-aminopyridines or pyrazines with α-haloketones at elevated temperatures (e.g., 60 °C) without any solvent. scielo.br This method has been shown to produce the desired heterocyclic products in good to excellent yields, frequently higher than those achieved in either polar or nonpolar solvents. scielo.br The reaction mechanism typically involves the initial nucleophilic substitution of the halide by the pyridine-nitrogen of the 2-aminoazine, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine ring. scielo.br The simplicity of this approach, which eliminates the need for a catalyst and solvent, makes it an attractive and efficient procedure for generating these scaffolds. scielo.brrsc.org
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically reducing reaction times from hours to minutes and often improving yields. acs.orgnih.gov This technology has been successfully applied to the synthesis of imidazo[1,2-a]pyrazines and their analogues. Microwave-assisted protocols are particularly effective for the condensation of 2-aminopyrazines with α-bromoketones. acs.org For instance, using a water-isopropyl alcohol (H₂O-IPA) mixture as a green solvent system under microwave irradiation (240 W) can yield the target compounds in excellent yields with high purity. acs.org This method offers several advantages, including operational simplicity, speed, and the use of environmentally benign solvents. acs.org
Three-component reactions under microwave heating also provide a rapid and efficient route to functionalized imidazo[1,2-a]pyrazines. nih.govx-mol.com These one-pot syntheses can involve reacting a 2-aminopyrazine, an aldehyde, and an isocyanide, often facilitated by a catalyst like p-toluenesulfonic acid (TsOH) under solvent-free conditions. x-mol.com The combination of microwave heating with multicomponent and fluorous synthesis strategies has been used to create libraries of 3-aminoimidazo[1,2-a]pyrazine derivatives, demonstrating the technique's utility in medicinal chemistry for rapid lead generation. nih.gov
Table 1: Comparison of Microwave-Assisted Synthesis Protocols
| Starting Materials | Reaction Conditions | Product Type | Yield | Reference |
| 2-Aminopyrazine, α-Bromoketone | Microwave (240 W), H₂O-IPA | Imidazo[1,2-a]pyrazine | Excellent | acs.org |
| 2-Aminopyrazine, Aldehyde, Isocyanide | Microwave, TsOH, Solvent-free | 3-Aminoimidazo[1,2-a]pyrazine | Good | x-mol.com |
| Fluorous-tagged Benzaldehyde, 2-Aminopyrazine, Isocyanide | Microwave (150 °C) | 3-Aminoimidazo[1,2-a]pyrazine | Not specified | nih.gov |
| 2-Aminopyridine, Guanidine, α-Bromoketone | Microwave (150 °C), Solvent-free | 2-Phenyl H-imidazo[1,2-α]pyridine | Excellent | researchgate.net |
Catalyst-Free Methodologies
The development of catalyst-free synthetic routes is highly desirable as it reduces costs, simplifies purification by eliminating catalyst removal steps, and minimizes metal contamination in the final products. rsc.org Several catalyst-free methods for synthesizing imidazo[1,2-a]pyrazines have been reported. The direct condensation of 2-aminopyrazines with α-haloketones can proceed efficiently under thermal, solvent-free conditions without any catalyst. scielo.br
Furthermore, catalyst-free multicomponent reactions provide a robust platform for generating molecular diversity. The Groebke-Blackburn-Bienaymé reaction, involving a 2-aminoazine, an aldehyde, and an isocyanide, can be performed under catalyst-free conditions, sometimes in green solvents like deep eutectic solvents, to afford 3-aminoimidazo[1,2-a]pyrazine analogues. researchgate.net Nucleophilic substitution reactions on the imidazo[1,2-a]pyrazine core, for instance at the C8 position, can also be performed under simple heating conditions without a catalyst, allowing for the introduction of various amine pharmacophores.
Advanced Synthetic Transformations for Imidazo[1,2-a]pyrazine Functionalization
Post-synthesis modification of the imidazo[1,2-a]pyrazine core is crucial for tuning its physicochemical and pharmacological properties. Advanced synthetic transformations enable the precise introduction of various functional groups at specific positions on the heterocyclic scaffold.
Cascade and Tandem Reaction Sequences
Cascade and tandem reactions offer a powerful strategy for the rapid construction of complex molecules like imidazo[1,2-a]pyrazines in a single operation, enhancing atom and step economy. rsc.org These processes involve a sequence of intramolecular reactions where the product of the first reaction becomes the substrate for the next. The synthesis of imidazo[1,2-a]pyridines and pyrazines can be achieved through various cascade sequences, including cyclocondensation, oxidative coupling, and hydroamination reactions. acs.orgsemanticscholar.org For example, a catalyst-free cascade process using 2-aminopyridine and 1-bromo-2-phenylacetylene has been developed to produce 3-arylimidazo[1,2-a]pyridines in high yields. organic-chemistry.org Rhodium-catalyzed cascade reactions involving C-H alkylation followed by intramolecular annulation have been used to synthesize fused imidazo[1,2-a]pyridine derivatives. rsc.org
Functional Group Introduction at C2, C3, and Pyrazine Ring Positions
The functionalization of the imidazo[1,2-a]pyrazine ring is key to developing analogues with diverse properties. The C3 position is particularly reactive due to its electron-rich, nucleophilic character, making it a common site for electrophilic substitution. stackexchange.comnih.govresearchgate.net
C3 Position: A wide array of functional groups can be introduced at the C3 position.
Halogenation: Regioselective bromination at C3 is readily achieved using N-Bromosuccinimide (NBS).
Arylation, Alkylation, and Carbonylation: Transition-metal-free C-H functionalization methods have been developed for C3-arylation, alkylation, and carbonylation, often involving radical intermediates or multicomponent reactions. nih.govresearchgate.net A Petasis-like three-component reaction using an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid allows for catalyst-free C3-functionalization. nih.gov
Metalation: The C3 position can be selectively metalated using organometallic bases like TMPMgCl·LiCl. The resulting magnesium intermediate can be quenched with various electrophiles (e.g., iodine, acyl chlorides, TsCN) to install diverse functional groups. rsc.org
C2 Position: While C3 is more reactive towards electrophiles, functionalization at C2 can be achieved, often by choosing starting materials that already contain the desired substituent. The classic synthesis involves condensing a 2-aminopyrazine with a substituted α-haloketone, which dictates the substituent at the C2 position. ucl.ac.uk
Pyrazine Ring Positions (C5, C6, C8):
Halogenation: Direct bromination can lead to substitution on the pyrazine ring, sometimes resulting in di- or tri-bromo derivatives depending on the conditions and existing substituents. researchgate.net
Metalation: By carefully selecting the metalating agent and reaction conditions, it is possible to achieve regioselective functionalization on the pyrazine ring. For example, using a stronger base like TMP₂Zn·2MgCl₂·2LiCl can shift metalation from the C3 to the C5 position through thermodynamic control. rsc.org
Nucleophilic Substitution: Halogens on the pyrazine ring, such as a bromine atom at C8, can be displaced by nucleophiles like secondary amines (e.g., morpholine (B109124), piperidine) under simple heating conditions.
Cross-Coupling: Chloro-substituents on the pyrazine ring (e.g., at C6) can be replaced via palladium-catalyzed cross-coupling reactions with organozinc reagents to introduce new carbon-carbon bonds. rsc.org
Table 2: Regioselective Functionalization of the Imidazo[1,2-a]pyrazine Scaffold
| Position | Reaction Type | Reagents | Result | Reference |
| C3 | Electrophilic Bromination | NBS | 3-Bromo derivative | |
| C3 | Metalation-Quench | TMPMgCl·LiCl, then I₂ | 3-Iodo derivative | rsc.org |
| C3 | Petasis-like MCR | Glyoxylic acid, Boronic acid | 3-Substituted derivative | nih.gov |
| C5 | Metalation-Quench | TMP₂Zn·2MgCl₂·2LiCl, then Electrophile | 5-Substituted derivative | rsc.org |
| C6 | Pd-catalyzed Cross-Coupling | Organozinc reagents, Pd-PEPPSI | 6-Substituted derivative | rsc.org |
| C8 | Nucleophilic Substitution | Secondary Amines (e.g., Morpholine) | 8-Amino derivative |
Regiochemical and Stereochemical Considerations in Imidazo[1,2-a]pyrazine Synthesis
Regioselectivity is a critical consideration in both the initial synthesis and subsequent functionalization of the imidazo[1,2-a]pyrazine scaffold.
In the primary synthesis via condensation of a 2-aminopyrazine with an unsymmetrical α-haloketone, the reaction typically proceeds with high regioselectivity. The initial nucleophilic attack occurs from the more nucleophilic endocyclic pyrazine nitrogen onto the α-carbon of the ketone, followed by cyclization involving the exocyclic amino group. scielo.br This generally leads to a single regioisomer. Synthetic routes have been established to deliver specific 2- and 3-aryl regioisomers by carefully choosing the appropriate starting materials. ucl.ac.uk
During electrophilic aromatic substitution, such as bromination, the C3 position is overwhelmingly favored over the C2 position. stackexchange.com This regioselectivity can be rationalized by examining the stability of the Wheland intermediates formed upon electrophilic attack. Attack at C3 allows the positive charge to be delocalized while maintaining the aromaticity of the six-membered pyrazine ring. In contrast, attack at C2 leads to a less stable intermediate where the aromaticity of the pyrazine ring is disrupted. stackexchange.com
The regioselectivity of metalation can be controlled by kinetic versus thermodynamic factors. The C3 proton is often the most acidic, leading to kinetically favored metalation at this site. However, under thermodynamic control with stronger bases or at higher temperatures, deprotonation can occur at other positions, such as C5, leading to a different regioisomeric product. rsc.org Stereochemical considerations are less commonly discussed for the core synthesis unless chiral starting materials or catalysts are employed, which is not a primary focus of the general synthetic routes.
Reaction Mechanisms and Chemical Reactivity of the Imidazo 1,2 a Pyrazine Core
Elucidation of Cyclization and Annulation Mechanisms
The synthesis of the imidazo[1,2-a]pyrazine (B1224502) scaffold, the structural foundation of 3-Ethyl-2-phenylimidazo[1,2-a]pyrazine, is predominantly achieved through cyclocondensation or multicomponent annulation reactions.
One of the most traditional and direct methods involves the condensation reaction between a 2-aminopyrazine (B29847) derivative and an α-haloketone. acs.org For the specific synthesis of 2-phenyl substituted systems, a phenacyl halide is typically used. tsijournals.com The mechanism is believed to proceed through an initial nucleophilic substitution, where the exocyclic nitrogen of 2-aminopyrazine attacks the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization via condensation between the remaining amino group and the carbonyl group, which, after dehydration, yields the aromatic imidazo[1,2-a]pyrazine ring. acs.org This catalyst-free heteroannulation can be expedited using microwave irradiation in green solvents like a water-isopropanol mixture. acs.org
Plausible Cyclization Mechanism:
Nucleophilic Attack: The primary amino group of 2-aminopyrazine attacks the α-carbon of an α-bromoketone (e.g., 1-bromo-1-phenylbutan-2-one).
Intermediate Formation: This initial SN2 reaction forms an N-alkylated adduct.
Intramolecular Cyclization: The endocyclic nitrogen of the pyrazine (B50134) ring then attacks the carbonyl carbon, forming a five-membered ring intermediate.
Dehydration: Subsequent elimination of a water molecule leads to the formation of the aromatic imidazo[1,2-a]pyrazine core.
Modern synthetic strategies also employ multicomponent reactions (MCRs) to construct this heterocyclic system in a single pot. The Groebke-Blackburn-Bienaymé (GBB) reaction, for instance, utilizes a 2-aminoazine (like 2-aminopyrazine), an aldehyde, and an isocyanide to efficiently produce diverse imidazo-fused heterocycles. nih.gov An iodine-catalyzed three-component reaction of 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide proceeds via a [4+1] cycloaddition to form the imidazo[1,2-a]pyrazine ring. rsc.orgnih.gov
Table 1: Comparison of Synthetic Methods for the Imidazo[1,2-a]pyrazine Core
| Method | Reactants | Key Mechanism Step | Conditions | Advantages |
|---|---|---|---|---|
| Classical Cyclocondensation | 2-Aminopyrazine, α-Haloketone | SN2 followed by intramolecular cyclization/dehydration | Conventional heating or microwave irradiation acs.org | Direct, high yields acs.org |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | 2-Aminopyrazine, Aldehyde, Isocyanide | Acid-catalyzed multicomponent condensation nih.gov | Sc(OTf)3 catalyst, 80°C nih.gov | High diversity, one-pot synthesis nih.gov |
| Iodine-Catalyzed MCR | 2-Aminopyrazine, Aryl aldehyde, Isocyanide | [4+1] Cycloaddition rsc.orgnih.gov | Iodine catalyst, room temperature nih.gov | Mild conditions, good yields nih.gov |
Electrophilic and Nucleophilic Substitution Reactions on the Imidazo[1,2-a]pyrazine Ring System
The electronic nature of the imidazo[1,2-a]pyrazine ring system dictates the regioselectivity of substitution reactions. The imidazole (B134444) ring, being electron-rich, is the primary site for electrophilic attack, whereas the electron-deficient pyrazine ring is more susceptible to nucleophilic substitution, particularly when activated by a leaving group.
Electrophilic Aromatic Substitution: Electrophilic attacks preferentially occur at the C3 position of the imidazole moiety. This regioselectivity is attributed to the greater stability of the cationic intermediate (Wheland intermediate) formed upon attack at C3 compared to C2. Attack at C3 allows the positive charge to be delocalized over the nitrogen bridgehead without disrupting the aromaticity of the six-membered pyrazine ring. In contrast, attack at C2 would lead to a less stable intermediate with repulsive neighboring positive charges.
A common example is bromination. The reaction of imidazo[1,2-a]pyrazine with N-bromosuccinimide (NBS) results in regioselective bromination at the C3 position. tsijournals.com Similarly, other electrophilic C-H functionalizations, such as trifluoromethylation and sulfenylation, have been shown to occur at the C3 position under visible light-induced photochemical conditions. nih.gov
Nucleophilic Aromatic Substitution: Nucleophilic substitution on an unsubstituted imidazo[1,2-a]pyrazine ring is generally difficult. However, when the ring is substituted with a good leaving group, such as a halogen, nucleophilic aromatic substitution (SNAr) can occur. The C8 position on the pyrazine ring is a common site for such reactions. For instance, 8-bromo- or 8-chloroimidazo[1,2-a]pyrazines can react with various nucleophiles, including cyclic and acyclic secondary amines (like morpholine (B109124) or piperidine), to yield 8-amino-substituted derivatives. tsijournals.comnih.gov These reactions often proceed under simple heating conditions, sometimes without the need for a catalyst. tsijournals.com In some cases, only the bromine atom at position 8 is substituted even in the presence of other halogens on the ring, highlighting the reactivity of this position. researchgate.net
Exploration of Rearrangement Pathways
The chemical literature does not extensively document significant rearrangement pathways for the core imidazo[1,2-a]pyrazine skeleton under typical thermal, photochemical, or acid-catalyzed conditions. The aromaticity and stability of the fused bicyclic system make rearrangements energetically unfavorable. While synthesis methods may involve intermediates that rearrange, the final aromatic product itself is robust. For example, the Curtius rearrangement can be used to synthesize functional groups that are then attached to the ring, but this is a rearrangement of a substituent, not the core itself. ucl.ac.uk The stability of the ring system is a key feature, contributing to its utility as a scaffold in medicinal chemistry.
Reactivity Profiling for Further Chemical Modifications
The reactivity profile of the imidazo[1,2-a]pyrazine core allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives. The key positions for functionalization are C2, C3, and the positions on the pyrazine ring (C5, C6, C8), with C3 and C8 being particularly important.
C3 Position: As the most electron-rich carbon, C3 is the primary target for electrophilic substitution (e.g., halogenation, nitrosylation, acylation). tsijournals.comorganic-chemistry.org It can also be functionalized through palladium-catalyzed cross-coupling reactions, such as Suzuki couplings, after initial halogenation. nih.gov
C2 Position: Substituents at the C2 position, such as the phenyl group in the title compound, are typically introduced during the initial ring synthesis by selecting the appropriate α-haloketone. tsijournals.com
C8 Position: This position on the pyrazine ring is the most common site for nucleophilic substitution when a halogen is present. A variety of amine and methoxy (B1213986) groups have been successfully introduced at C8. tsijournals.comresearchgate.net
Other Pyrazine Positions (C5, C6): While less commonly functionalized than C8, substitution at C5 and C6 is possible. For example, bromination of the parent imidazo[1,2-a]pyrazine can lead to a 3,5-dibromo derivative under certain conditions. researchgate.net
This differential reactivity allows for a stepwise and regioselective approach to synthesizing complex derivatives of the imidazo[1,2-a]pyrazine scaffold for various applications.
Table 2: Summary of Reactivity at Key Positions of the Imidazo[1,2-a]pyrazine Core
| Position | Reaction Type | Typical Reagents/Conditions | Example Product |
|---|---|---|---|
| C3 | Electrophilic Substitution | NBS for bromination tsijournals.com | 3-Bromoimidazo[1,2-a]pyrazine |
| C2 | Cyclocondensation | Use of substituted α-haloketone tsijournals.com | 2-Phenylimidazo[1,2-a]pyrazine |
| C8 | Nucleophilic Substitution | Amines on 8-bromo derivative, heating tsijournals.com | 8-Morpholinoimidazo[1,2-a]pyrazine |
| C5 | Electrophilic Substitution | Excess Br2 for dibromination researchgate.net | 3,5-Dibromoimidazo[1,2-a]pyrazine |
Advanced Spectroscopic and Structural Characterization of 3 Ethyl 2 Phenylimidazo 1,2 a Pyrazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules like 3-Ethyl-2-phenylimidazo[1,2-a]pyrazine. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships, which is crucial for assigning the correct conformation and constitution of the molecule.
High-Resolution 1D and 2D NMR Techniques
One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (via chemical shift), and their proximity to other protons (via spin-spin coupling). For this compound, distinct signals would be expected for the protons of the ethyl group (a quartet and a triplet), the phenyl group, and the pyrazine (B50134) ring. Similarly, the ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. weebly.com
Two-dimensional (2D) NMR experiments are employed to overcome the complexities of 1D spectra and to establish unambiguous connectivity. Techniques such as Correlation Spectroscopy (COSY) identify protons that are coupled to each other, which is instrumental in tracing the carbon-hydrogen framework. For instance, COSY would show a correlation between the methylene (B1212753) and methyl protons of the ethyl group.
Heteronuclear correlation techniques are vital for linking protons to the carbons they are attached to. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment, however, reveals longer-range couplings between protons and carbons over two or three bonds. ipb.ptnih.gov This is particularly useful in confirming the substitution pattern on the imidazo[1,2-a]pyrazine (B1224502) core. For example, HMBC can show correlations between the protons on the pyrazine ring and the carbons of the fused imidazole (B134444) ring, confirming the regiochemistry of the 3-ethyl and 2-phenyl substituents. nih.gov The Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, aiding in conformational analysis. ipb.pt
| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| Ethyl-CH₂ | ~2.8 - 3.0 (quartet) | ~20 - 25 | C3, Ethyl-CH₃ |
| Ethyl-CH₃ | ~1.3 - 1.5 (triplet) | ~12 - 15 | Ethyl-CH₂ |
| Phenyl (ortho, meta, para) | ~7.3 - 7.8 (multiplets) | ~128 - 135 | C2 |
| H5 | ~9.0 - 9.2 | ~125 - 130 | C3a, C6, C8 |
| H6 | ~7.8 - 8.0 | ~115 - 120 | C5, C8 |
| H8 | ~8.1 - 8.3 | ~130 - 135 | C2, C5, C6 |
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. nih.gov This technique provides accurate data on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation and intermolecular interactions in the crystal lattice.
| Parameter | Expected Value | Significance |
|---|---|---|
| C2-N1 Bond Length | ~1.38 Å | Confirms imidazole ring structure |
| N4-C3a Bond Length | ~1.39 Å | Confirms fused ring junction |
| C2-C(Phenyl) Bond Length | ~1.48 Å | Linkage of phenyl substituent |
| C3-C(Ethyl) Bond Length | ~1.51 Å | Linkage of ethyl substituent |
| Dihedral Angle (Imidazopyrazine-Phenyl) | 20 - 40° | Describes rotational orientation of the phenyl ring |
Co-crystal Structures and Intermolecular Interactions
The study of co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions, can provide insights into the intermolecular forces that govern the crystal packing of this compound. nih.govtubitak.gov.tr The primary intermolecular interactions expected in the crystal structure would include van der Waals forces and potentially weak C-H···N or C-H···π hydrogen bonds. The arrangement of molecules in the crystal lattice is often dominated by π-π stacking interactions between the aromatic imidazopyrazine cores and/or the phenyl rings of adjacent molecules. nih.govrsc.org Analyzing these interactions is key to understanding the solid-state properties of the compound.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. researchgate.net It is commonly used to confirm the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.
For this compound (C₁₅H₁₃N₃), high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, thereby confirming its molecular formula.
Tandem mass spectrometry (MS/MS) is used to study fragmentation pathways. The protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, a likely primary fragmentation step would be the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅) from the ethyl group. Subsequent fragmentations could involve cleavages within the pyrazine ring or loss of small molecules like HCN. nih.govsapub.org Studying these pathways helps to confirm the connectivity of the atoms within the molecule.
| Ion/Fragment | Proposed Formula | Expected m/z | Description |
|---|---|---|---|
| [M]⁺ | C₁₅H₁₃N₃ | 235.11 | Molecular Ion |
| [M+H]⁺ | C₁₅H₁₄N₃⁺ | 236.12 | Protonated Molecule |
| [M-CH₃]⁺ | C₁₄H₁₀N₃⁺ | 220.09 | Loss of a methyl radical |
| [M-C₂H₄]⁺ | C₁₃H₉N₃⁺ | 207.08 | Loss of ethene |
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.gov These techniques are used to identify the functional groups present in a molecule, as each group has characteristic vibrational frequencies. The resulting spectrum serves as a unique "molecular fingerprint" for the compound. mdpi.com
The IR and Raman spectra of this compound would exhibit several characteristic absorption bands. These include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. libretexts.org
Aliphatic C-H stretching: From the ethyl group, appearing just below 3000 cm⁻¹. researchgate.net
C=C and C=N stretching: Associated with the aromatic rings (phenyl and imidazopyrazine), these vibrations produce a series of bands in the 1400-1650 cm⁻¹ region. researchgate.net
C-H bending: Both in-plane and out-of-plane bending vibrations for the aromatic and aliphatic C-H bonds occur in the fingerprint region (below 1500 cm⁻¹).
The combination of IR and Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other, allowing for a more complete assignment of the molecule's vibrational modes. youtube.com
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Phenyl, Pyrazine Rings |
| Aliphatic C-H Stretch | 2850 - 2980 | Ethyl Group |
| C=C and C=N Stretch | 1400 - 1650 | Aromatic Rings |
| Aliphatic C-H Bend | 1370 - 1470 | Ethyl Group |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Phenyl, Pyrazine Rings |
Computational Chemistry and Theoretical Studies on 3 Ethyl 2 Phenylimidazo 1,2 a Pyrazine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 3-Ethyl-2-phenylimidazo[1,2-a]pyrazine, DFT is instrumental in understanding its fundamental chemical properties.
Electronic Structure, Charge Distribution, and Molecular Orbital (HOMO-LUMO) Analysis
DFT calculations are routinely employed to determine the optimized molecular geometry and electronic properties of heterocyclic compounds. nih.govresearchgate.net For the imidazo[1,2-a]pyrazine (B1224502) core, these studies reveal how substituents influence the electron density distribution across the fused ring system.
Electronic Structure and Charge Distribution: The analysis would typically involve calculating the Mulliken atomic charges to identify the electropositive and electronegative centers within the molecule. The nitrogen atoms in the imidazo[1,2-a]pyrazine ring are expected to be regions of higher electron density (nucleophilic sites), while the carbon atoms, particularly those adjacent to nitrogen, would exhibit some degree of electron deficiency (electrophilic sites). The phenyl and ethyl substituents would modulate this distribution through inductive and resonance effects.
Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. scirp.org For related aromatic systems, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. researchgate.net Analysis of these frontier molecular orbitals helps predict how the molecule would interact with other reagents. researchgate.net
| Parameter | Description | Typical Significance for Imidazo[1,2-a]pyrazines |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. scirp.org |
| Mulliken Charges | Calculated atomic charges | Reveals charge distribution and identifies potential sites for nucleophilic/electrophilic attack. researchgate.net |
No specific experimental or calculated values for this compound are available in the searched literature.
Prediction of Spectroscopic Properties (e.g., Absorption, Emission)
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption and emission spectra of organic molecules. researchgate.net By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the intensity of absorption bands in a UV-Vis spectrum. mdpi.com
For similar 2-phenyl-substituted imidazo[1,2-a]pyridine (B132010) dyes, TD-DFT calculations have successfully explained the effects of substituents on their photophysical properties, including absorption and fluorescence. semanticscholar.orgrsc.org The calculations show that the primary electronic transitions are typically of a π-π* character, involving the HOMO and LUMO. The nature and position of substituents on the phenyl and imidazopyridine rings can tune the HOMO-LUMO gap, thereby shifting the absorption and emission wavelengths. semanticscholar.org A similar approach for this compound would provide insights into its potential use in materials science as a chromophore or fluorophore.
Reaction Mechanism Energetics and Transition State Analysis
DFT is a critical tool for elucidating reaction mechanisms by calculating the potential energy surface for a chemical transformation. This involves locating and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.
Studies on the functionalization of the imidazo[1,2-a]pyridine core have used DFT to propose plausible reaction mechanisms. nih.gov For instance, in catalyzed reactions, DFT can model the interaction of the heterocyclic substrate with a catalyst, map the reaction pathway, and explain the observed regioselectivity. nih.gov Such an analysis for this compound could predict its reactivity in various organic reactions, such as electrophilic substitution or cross-coupling reactions.
Intermolecular Interactions with Metal Clusters
The interaction of organic molecules with metal surfaces and clusters is vital for applications in catalysis, sensing, and electronics. DFT calculations can model these interactions by optimizing the geometry of the molecule adsorbed on a metal cluster and calculating the binding energy. nih.gov The analysis often includes examining the charge transfer between the molecule and the cluster and changes in the electronic structure of both. The nitrogen atoms of the imidazo[1,2-a]pyrazine ring would be expected to be primary sites for coordination to metal atoms. While specific studies on this compound with metal clusters were not found, this computational approach is standard for understanding such interfacial phenomena. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational changes and stability over time.
Ligand-Protein Binding Mode Predictions
Predicting how a ligand such as this compound interacts with a target protein is a cornerstone of computational drug discovery. Molecular docking is a primary technique used for this purpose. This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
For the broader class of imidazo[1,2-a]pyrazine and structurally related imidazo-fused heterocyclic derivatives, docking studies have been crucial in elucidating binding mechanisms with various protein targets. For instance, docking analyses have been performed to understand the interactions of imidazo[1,2-a]pyrazine inhibitors with phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cancer signaling pathways. nih.govresearchgate.net These studies help identify critical amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the ligand.
Similarly, molecular docking has been used to investigate how these compounds bind to the colchicine (B1669291) binding site of tubulin, thereby inhibiting its polymerization and exerting anticancer effects. nih.gov The insights gained from these predictions are vital for structure-based drug design, allowing for the modification of the ligand's structure to enhance binding affinity and selectivity. For example, by analyzing the docked pose of a lead compound, researchers can identify positions on the imidazo[1,2-a]pyrazine scaffold where adding or modifying substituents could lead to more favorable interactions with the protein target. nih.gov
Table 1: Examples of Protein Targets for Imidazo[1,2-a]pyrazine Derivatives Studied by Molecular Docking
| Protein Target | Therapeutic Area | Key Findings from Docking Studies |
|---|---|---|
| Phosphoinositide 3-kinase alpha (PI3Kα) | Cancer | Identification of key interactions within the kinase domain. nih.govresearchgate.net |
| Tubulin | Cancer | Prediction of binding at the colchicine site, explaining microtubule disruption. nih.gov |
| Tropomyosin receptor kinases (Trks) | Cancer | Guided the optimization of inhibitors to achieve high potency. nih.gov |
| Gαq proteins | Various | Elucidated structural requirements for inhibitory activity. nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uninsubria.it For imidazo[1,2-a]pyrazine derivatives, QSAR studies have been instrumental in predicting their therapeutic effects, such as anticancer and cytotoxic activities, based on their molecular properties. researchgate.netijirset.comdergipark.org.tr
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For imidazo[1,2-a]pyrazine derivatives, a wide range of descriptors are computed to build robust models. researchgate.netijirset.com These are broadly categorized as:
Topological Descriptors: These describe the atomic connectivity and shape of the molecule. Examples include Molecular Weight, Molar Volume, Molar Refractivity, and Parachor. researchgate.netijirset.com
Electronic Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors quantify the electronic properties of the molecule. Key electronic descriptors include the total energy (E), the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO energy gap, dipole moment (μ), absolute hardness (η), and absolute electronegativity (χ). researchgate.netijirset.com
Physicochemical Descriptors: These relate to the bulk properties of the compound, such as hydrophobicity (clogP, π), electronic effects of substituents (σ, Ŧ), and steric parameters (Es, MR). dergipark.org.tr
Once these descriptors are calculated for a series of imidazo[1,2-a]pyrazine compounds with known biological activities, statistical methods are employed to develop the QSAR model. Common techniques include Principal Components Analysis (PCA), Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). researchgate.netijirset.com The goal is to select the descriptors that have the highest correlation with the observed activity and combine them into a predictive equation.
Table 2: Common Molecular Descriptors Used in QSAR Studies of Imidazo[1,2-a]pyrazine Derivatives
| Descriptor Type | Examples | Software/Method |
|---|---|---|
| Topological | Molecular Weight, Molar Volume, Surface Tension, Polarizability | ACD/ChemSketch researchgate.netijirset.com |
| Electronic | Total Energy, E-HOMO, E-LUMO, Dipole Moment, Hardness | Gaussian 03W (DFT) researchgate.netijirset.com |
| Physicochemical | clogP, π (hydrophobicity), Es (steric), MR (molar refractivity) | Hansch Analysis dergipark.org.tr |
A validated QSAR model serves as a powerful predictive tool. It can be used to estimate the biological activity of novel, yet-to-be-synthesized this compound analogs. This in silico screening allows chemists to prioritize the synthesis of compounds that are predicted to be most potent, thereby saving significant time and resources. uninsubria.it
The interpretation of the QSAR model provides valuable insights for the rational design of new molecules. nih.gov By analyzing the contribution of each descriptor to the final equation, researchers can understand which molecular properties are key for enhancing biological activity. For example, if a QSAR model indicates that lower LUMO energy and higher dipole moment are correlated with increased cytotoxicity, medicinal chemists can focus on introducing substituents to the this compound scaffold that modulate these electronic properties accordingly. This approach has been successfully applied to the design of new imidazo[1,2-a]pyrazine congeners with improved therapeutic potential. nih.gov
Advanced Computational Methodologies
Beyond standard docking and QSAR, more advanced computational methods are employed to achieve a higher level of accuracy in predicting ligand-protein interactions and binding affinities.
Standard molecular docking methods often rely on classical molecular mechanics (MM) force fields, which use a simplified, fixed-charge model for atoms. While efficient, this can be a limitation when charge distribution changes significantly upon binding, which is common in drug-receptor interactions.
QM-Polarized Ligand Docking (QPLD) is a more sophisticated technique that addresses this limitation by incorporating quantum mechanics (QM) to calculate the ligand's atomic charges in the context of the protein's binding site. nih.govresearchgate.net This method provides a more accurate representation of the electrostatic interactions between the ligand and the protein.
The QPLD workflow typically involves:
An initial docking of the ligand using a standard MM force field.
A QM/MM calculation on the docked ligand-protein complex, where the ligand is treated with a QM method and the protein with an MM method. This step recalculates the ligand's charges as polarized by the protein environment.
A final redocking of the ligand using the new QM-derived polarized charges.
This approach has been specifically applied to a set of 49 imidazo[1,2-a]pyrazine inhibitors of PI3Kα to improve the accuracy of the docking poses. nih.gov The resulting refined receptor-ligand conformations provide a more reliable basis for subsequent studies, such as the development of 3D-QSAR models, leading to more accurate predictions and more effective rational drug design. nih.govscispace.com
Photophysical Properties and Their Theoretical Underpinnings in Imidazo 1,2 a Pyrazines
Electronic Absorption and Fluorescence Spectroscopy
The electronic absorption and fluorescence properties of imidazo[1,2-a]pyrazines are governed by their π-conjugated bicyclic structure. ijrpr.com These characteristics are sensitive to the nature and position of substituents on the heterocyclic core, as well as the surrounding solvent environment.
Imidazo[1,2-a]pyrazine (B1224502) derivatives typically exhibit absorption maxima in the ultraviolet to near-visible region, generally between 320 nm and 360 nm. nih.gov Their emission spectra are characteristically observed in the blue to green region of the visible spectrum, often with maxima between 400 nm and 450 nm in solvents like DMSO. nih.gov
For instance, the analogue 6,8-diphenylimidazo[1,2-α]pyrazine displays an absorption spectrum that is not significantly affected by solvent polarity, while its fluorescence spectrum shows dual emission, indicating complex excited-state dynamics. nih.gov Another related class, benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids, also shows absorption and emission in similar ranges. nih.gov The presence of the phenyl group at the C2 position is a key feature that contributes to the fluorescence yield of these heterocyclic systems. ijrpr.com
Table 1: Absorption and Emission Maxima for a Related Imidazo[1,2-a]pyrazine Derivative in DMSO
| Compound Class | Absorption λmax (nm) | Emission λmax (nm) |
|---|---|---|
| Benzo researchgate.netijrpr.comimidazo[1,2-a]pyrrolo[2,1-c]pyrazine | ~320–360 | ~400–450 |
| 6-Phenylnaphtho[2′,3′:4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazines | ~320–360 | ~400–450 |
Data sourced from studies on benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. nih.gov
The quantum yield of fluorescence in the imidazo[1,2-a]pyridine (B132010) and pyrazine (B50134) families is highly dependent on the electronic nature of the substituents attached to the core structure. Experimental evidence on the related imidazo[1,2-a]pyridine scaffold demonstrates that substitution with aryl groups, such as a phenyl ring at the C2-position, generally increases the fluorescence yield. ijrpr.com
Furthermore, the electronic properties of these substituents play a crucial role. Electron-donating groups tend to enhance luminescence performance, while electron-withdrawing groups often lead to less intense emissions. ijrpr.com Based on these established principles, the 3-Ethyl-2-phenylimidazo[1,2-a]pyrazine molecule, which features a phenyl group at C2 and an electron-donating ethyl group at C3, is expected to be a fluorescent compound. The specific quantum yield, however, would require experimental measurement.
Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a characteristic feature of many fluorescent dyes, including imidazo[1,2-a]pyrazine derivatives. This behavior arises from differential solvation of the ground and excited states of the molecule.
A study on 6,8-diphenylimidazo[1,2-α]pyrazine revealed that its absorption and fluorescence spectra exhibit shifts depending on solvent polarity. nih.gov Such solvatochromic shifts can be analyzed using various solvent polarity scales to estimate the change in dipole moment upon excitation from the ground state (μg) to the excited state (μe). The results for 6,8-diphenylimidazo[1,2-α]pyrazine indicated an increase in the dipole moment in the excited state, with values of μe = 2.8772 D for the locally excited state and μe = 2.9744 D for a twisted intramolecular charge transfer (TICT) state. nih.gov This suggests that the excited state possesses a more polar character than the ground state. A similar positive solvatochromic fluorescence is expected for this compound, where an increase in solvent polarity would likely lead to a red-shift (a shift to longer wavelengths) in its emission spectrum.
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.org This effect is often observed in molecules with rotatable groups, such as phenyl rings. In dilute solutions, the intramolecular rotation of these groups provides a non-radiative pathway for the excited state to decay, thus quenching fluorescence. In the aggregated state, these rotations are physically restricted, which blocks the non-radiative decay channel and activates the radiative pathway, leading to strong fluorescence. researchgate.netnih.gov
While AIE has not been specifically reported for this compound, other derivatives of the closely related imidazo[1,2-a]pyridine scaffold have been shown to exhibit AIE. researchgate.net For these molecules, density functional theory (DFT) calculations predicted a non-coplanar, twisted geometry, which is a common structural feature of AIE-active compounds (AIEgens). researchgate.net Given the presence of a rotatable phenyl group at the C2 position, it is plausible that this compound or its derivatives could also display AIE characteristics under appropriate conditions.
Theoretical Studies of Photophysical Phenomena
Computational chemistry provides powerful tools for understanding and predicting the photophysical properties of molecules, complementing experimental findings.
Quantum chemical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are widely used to investigate the electronic and optical properties of imidazo[1,2-a]pyrazine systems. researchgate.netresearchgate.net These computational approaches allow for the calculation of key parameters that govern photophysical behavior.
DFT calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial factor that influences the electronic absorption and emission properties of a molecule. researchgate.net By introducing different substituents to the imidazo[1,2-a]pyrazine core in silico, researchers can study their effects on these energy levels and predict how modifications will tune the optical properties. researchgate.net
TD-DFT is employed to simulate electronic absorption spectra by calculating the transition energies and oscillator strengths from the ground state to various excited states. researchgate.net Such theoretical spectra can be compared with experimental data to validate the computational model and to assign specific electronic transitions. These theoretical studies are invaluable for establishing structure-property relationships and for the rational design of new imidazo[1,2-a]pyrazine-based materials with tailored photophysical characteristics. researchgate.netresearchgate.net
Understanding Structure-Photophysical Property Relationships
The photophysical behavior of imidazo[1,2-a]pyrazine derivatives is intrinsically linked to their molecular structure. The fused bicyclic system provides a rigid, π-conjugated scaffold that is conducive to strong fluorescence emission. ijrpr.com The specific substituents at various positions on this core, such as the phenyl group at C2 and the ethyl group at C3 in this compound, play a crucial role in modulating the electronic and optical properties of the molecule.
Theoretical studies, often employing quantum chemical investigations, are fundamental to understanding these relationships. researchgate.net By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, researchers can predict the electronic band gap, which is a key determinant of the absorption and emission characteristics of the material. researchgate.net
The introduction of a phenyl group at the C2 position typically enhances the fluorescence quantum yield. ijrpr.com This effect is attributed to the extension of the π-conjugated system, which increases electronic delocalization across the molecule. ijrpr.com This extended conjugation often leads to a bathochromic (red) shift in both the absorption and emission spectra.
Electron-donating groups, such as the ethyl group at the C3 position, can further influence the photophysical properties. These groups can increase the electron density of the π-system, which generally improves luminescence performance. ijrpr.comrsc.org The interplay between electron-donating and electron-accepting moieties within the structure can induce intramolecular charge transfer (ICT) upon photoexcitation. researchgate.netcolab.ws Molecules exhibiting ICT are often characterized by a strong emission solvatochromism, where the color of the emitted light changes with the polarity of the solvent. researchgate.net
Interactive Table: Expected Effects of Substituents on Imidazo[1,2-a]pyrazine Photophysics
| Substituent & Position | Expected Effect on π-Conjugation | Impact on HOMO/LUMO Gap (Egap) | Expected Influence on Fluorescence |
| Phenyl at C2 | Increases | Decreases | Bathochromic shift, increased quantum yield |
| Ethyl at C3 | Minor increase | Minor decrease | Potential enhancement of luminescence |
| Combined | Significant increase | Significant decrease | Strong emission, potential for ICT character |
Research Directions in Optoelectronic Applications of Imidazo[1,2-a]pyrazine Derivatives
The tunable photophysical properties of imidazo[1,2-a]pyrazine derivatives make them promising candidates for a variety of optoelectronic applications. ijrpr.com Research is actively exploring their potential in fields such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and chemical sensors. researchgate.netresearchgate.net
In the context of OSCs, the ability to control the HOMO and LUMO energy levels through chemical substitution is particularly valuable. researchgate.net Materials with low band gaps are sought after as they can harvest a larger portion of the solar spectrum, potentially leading to higher device efficiencies. researchgate.net Theoretical investigations suggest that by introducing different electron-donating side groups to the imidazo[1,2-a]pyrazine core, molecules can be designed to have electronic properties suitable for use in organic solar cells. researchgate.net
For OLED applications, the high fluorescence quantum yields and color tunability of these compounds are key advantages. researchgate.net Derivatives of similar heterocyclic systems have been successfully utilized as emitters in OLEDs. researchgate.net By modifying the substituents on the imidazo[1,2-a]pyrazine scaffold, it is possible to achieve emission across the visible spectrum, from blue to red, which is essential for developing full-color displays and solid-state lighting. semanticscholar.org
Furthermore, the sensitivity of the fluorescence of some derivatives to their local environment opens up possibilities for their use in chemical sensing. researchgate.net Molecules that exhibit strong solvatochromism can be used to probe the polarity of microenvironments, while others could be designed to interact with specific analytes, resulting in a detectable change in their fluorescence emission. ijrpr.com
Interactive Table: Potential Optoelectronic Applications of Imidazo[1,2-a]pyrazine Derivatives
| Application | Key Required Property | Role of Imidazo[1,2-a]pyrazine Core | Influence of Phenyl/Ethyl Substitution |
| Organic Solar Cells (OSCs) | Low band gap, good charge mobility | Provides π-conjugated backbone | Helps tune HOMO/LUMO levels for better energy level alignment |
| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, color tunability | Acts as the emissive core (fluorophore) | Enhances quantum yield and shifts emission color |
| Chemical Sensors | Environment-sensitive emission (solvatochromism) | Provides a fluorescent signaling unit | Can induce ICT character, enhancing sensitivity to polarity |
Structure Activity Relationship Sar Studies of 3 Ethyl 2 Phenylimidazo 1,2 a Pyrazine and Its Analogues
Positional and Substituent Effects on Chemical Activity
The biological activity of imidazo[1,2-a]pyrazine (B1224502) derivatives is highly dependent on the nature and position of substituents on the fused ring system. Researchers have explored modifications at nearly every position to understand the structural requirements for potency and selectivity.
The functionalization of the imidazo[1,2-a]pyrazine core is crucial for developing diverse analogues for SAR studies. rsc.org Most synthetic approaches have historically relied on methods like electrophilic bromination followed by cross-coupling reactions or direct C-H arylations. nih.gov However, these methods can have limitations in scope and regioselectivity. nih.gov
Recent advancements have utilized organometallic intermediates to achieve highly regioselective functionalization. For instance, the metalation of 6-chloroimidazo[1,2-a]pyrazine (B1590719) can be directed to either the C3 or C5 position by carefully selecting the metalating agent. nih.govrsc.org
Magnesiation: Using TMPMgCl·LiCl (a magnesium-based reagent) selectively activates the C3 position, allowing for the introduction of various electrophiles. nih.gov
Zincation: In contrast, using TMP₂Zn·2MgCl₂·2LiCl (a zinc-based reagent) switches the regioselectivity completely, leading to functionalization at the C5 position. nih.govrsc.org
This controlled synthesis allows for the systematic placement of substituents around the scaffold to build a comprehensive SAR profile. For example, a second zincation can be performed on a 3,6-disubstituted analogue to introduce a third substituent, yielding trisubstituted imidazo[1,2-a]pyrazines. nih.gov These methods provide a powerful toolkit for decorating the scaffold and fine-tuning its properties.
The C2 and C3 positions of the imidazole (B134444) portion of the scaffold are critical for interaction with biological targets. Modifications at these sites have profound effects on activity.
The C2 position is frequently occupied by an aryl group, often a phenyl ring. The substitution pattern on this phenyl ring is a key determinant of activity. Studies on imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors revealed that the nature of the substituent on the C2-phenyl ring significantly impacts potency. researchgate.net
At the C3 position, a wide variety of groups have been explored. Early studies on anticancer activity showed that introducing substituents at C3 via electrophilic substitution was a viable strategy to generate novel inhibitors. nih.gov For instance, the introduction of an ethynyl (B1212043) group at the C3 position has been used to link the imidazo[1,2-a]pyrazine core to other pharmacophoric fragments, leading to potent dual inhibitors of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2). nih.govresearchgate.net The effect of an Imidazo(1,2-a)pyrazine derivative can change significantly based on the side groups attached to the molecule. researchgate.net
The table below summarizes the impact of C2 and C3 substitutions on the activity of imidazo[1,2-a]pyrazine analogues against cancer cell lines.
| Position | Substituent Type | Observed Effect on Activity | Example Target/Activity |
|---|---|---|---|
| C2 | Aryl (e.g., Phenyl) | Potency is modulated by substituents on the aryl ring. | Aurora Kinase Inhibition |
| C2 | Substituted Phenyl | Electron-donating or withdrawing groups can fine-tune activity. | Anticancer |
| C3 | Hydrogen (unsubstituted) | Serves as a baseline for comparison. | General Cytotoxicity |
| C3 | Ethynyl-linked moieties | Can create potent dual inhibitors by reaching into adjacent binding pockets. | DDR1/DDR2 Inhibition |
| C3 | Bromo | Acts as a versatile handle for further functionalization via cross-coupling reactions. | Synthetic Intermediate |
Substituents on the pyrazine (B50134) portion of the scaffold (positions C5, C6, C7, and C8) are crucial for modulating physicochemical properties like solubility and bioavailability, as well as for establishing specific interactions with targets. nih.gov
In the development of Aurora kinase inhibitors, optimization of the solvent-accessible C8 position led to significant improvements in both oral bioavailability and selectivity against off-target kinases. researchgate.net Introducing acetic acid amides at this position was explored to influence Aurora A/B selectivity. nih.gov This highlights the role of the pyrazine ring in orienting the molecule within a binding site and interacting with the surrounding solvent or protein residues.
Similarly, for PI3K inhibitors, substitutions at the C6 and C8 positions were found to be important. A morpholino group at C8, for example, was identified as a key feature for potent activity.
The following table illustrates the effects of substitutions on the pyrazine ring.
| Position | Substituent | Observed Effect | Target Class |
|---|---|---|---|
| C8 | Acetic acid amides | Improved off-target kinase selectivity. nih.gov | Aurora Kinases |
| C8 | Various amines | Improved oral bioavailability. researchgate.net | Aurora Kinases |
| C6 | Methyl | Often used to enhance metabolic stability. | Various Kinases |
| C5 | Various groups via zincation | Allows exploration of new chemical space for SAR. nih.gov | General Drug Discovery |
Bioisosteric Replacements within the Imidazo[1,2-a]pyrazine Core
Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. In the context of the imidazo[1,2-a]pyrazine core, this can involve replacing either of the constituent rings or specific atoms within them.
One notable example is the replacement of the pyrazine ring with a thieno[3,2-e]pyrazine system, creating imidazo(1,2-a)thieno(3,2-e)pyrazines. This modification, where a thiophene (B33073) ring is fused to the imidazole, led to the identification of a potent series of IKK-beta selective inhibitors. nih.gov The sulfur atom of the thiophene ring alters the electronics and shape of the molecule compared to the original pyrazine, leading to a different pharmacological profile.
Scaffold Hopping Strategies from Related Heterocyclic Systems to Imidazo[1,2-a]pyrazine
Scaffold hopping involves searching for isofunctional molecular structures with significantly different core skeletons. The imidazo[1,2-a]pyrazine system is structurally related to other fused imidazole heterocycles like imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com Insights from the SAR of these related scaffolds can often be transferred to the imidazo[1,2-a]pyrazine series.
For example, imidazo[1,2-a]pyridines have been extensively studied and developed into drugs and clinical candidates. nih.gov The knowledge gained from modifying the C2 and C3 positions of the imidazo[1,2-a]pyridine (B132010) core has informed the design of imidazo[1,2-a]pyrazine analogues. nih.gov Both scaffolds share a common imidazole ring and a six-membered nitrogen-containing ring, making them electronically and sterically similar in many respects.
Computational Approaches to SAR Elucidation and Predictive Design
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for understanding and predicting the activity of imidazo[1,2-a]pyrazine derivatives.
3D-QSAR techniques have been successfully applied to characterize the structural requirements for imidazo[1,2-a]pyrazines as inhibitors of Aurora A kinase. researchgate.net These models can quantitatively correlate the physicochemical properties of the molecules with their biological activity, providing predictive power for designing new, more potent compounds.
Quantum chemical investigations using Density Functional Theory (DFT) have also been employed to explore the electronic properties of these molecules. researchgate.net Such studies help to understand how different substituents affect parameters like the HOMO and LUMO energy levels, which in turn influences the reactivity and interaction capabilities of the compounds. researchgate.net By combining DFT calculations with QSAR, researchers can build robust models that explain the cytotoxic effects of imidazo[1,2-a]pyrazine derivatives against various cancer cell lines. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3-Ethyl-2-phenylimidazo[1,2-a]pyrazine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via multicomponent reactions (MCRs) or palladium-catalyzed cross-coupling. For example, iodine-catalyzed MCRs using tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazine at room temperature achieve high yields (75–90%) with minimal byproducts . Pd-catalyzed Suzuki-Miyaura cross-coupling allows regioselective functionalization at C3/C6 positions, particularly effective for introducing aryl/vinyl groups .
- Key Variables : Solvent polarity (e.g., ethanol vs. DMSO), catalyst loading (5 mol% I₂), and temperature (room temp. vs. reflux) critically impact reaction efficiency and selectivity.
Q. Which spectroscopic techniques are most reliable for characterizing imidazo[1,2-a]pyrazine derivatives, and what structural features do they highlight?
- Methodology :
- ¹H/¹³C NMR : Assigns substituent positions via coupling constants (e.g., J₅,₈ > J₆,₈ in imidazo[1,2-a]pyrazine systems) . Lanthanide shift reagents resolve overlapping signals in complex mixtures.
- IR Spectroscopy : Identifies C=N stretches (~1546 cm⁻¹) and functional groups like morpholine (C-O-C) .
- X-ray Crystallography : Confirms regiochemistry in ambiguous cases (e.g., distinguishing 8-methoxy vs. 6-bromo isomers) .
Q. How is antioxidant activity evaluated for imidazo[1,2-a]pyrazine derivatives, and what benchmarks are used?
- Methodology : Standard assays include DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). Ascorbic acid serves as the positive control, with IC₅₀ values calculated for dose-response comparisons. For example, tetra-substituted derivatives (C2/C3/C6/C8) show enhanced activity due to electron-donating groups like –OCH₃ .
Advanced Research Questions
Q. How do substitution patterns (C2, C3, C8) modulate biological activity, and what are the structure-activity relationship (SAR) trends?
- Methodology :
- Antimicrobial Activity : C8 morpholino groups (e.g., 6-methyl-8-morpholino derivatives) improve Gram-positive bacterial inhibition (Zone of Inhibition: 18–22 mm) by enhancing membrane penetration .
- Receptor Binding : Piperazinyl groups at C8 increase α₂-adrenergic receptor selectivity (Kᵢ = 12 nM) compared to α₁ receptors (Kᵢ = 840 nM), attributed to conformational mimicry of mianserin .
- Data Contradictions : Bromine at C5 (e.g., 5-Bromo-6-methyl derivatives) may reduce antioxidant efficacy but enhance telomerase inhibition .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. cytotoxic effects)?
- Methodology :
- Dose-Dependent Studies : Low concentrations (≤10 µM) of 3-Ethyl-2-phenyl derivatives show antioxidant effects (70% DPPH scavenging), while higher doses (>50 µM) induce cytotoxicity via ROS overproduction .
- Target Profiling : Kinase inhibition assays (e.g., PI3K/AKT/mTOR) differentiate specific pathways affected by substituents .
Q. How can regioselectivity challenges in electrophilic/nucleophilic substitutions be addressed during synthesis?
- Methodology :
- Electrophilic Substitution : Bromination occurs preferentially at C3 > C5 due to higher electron density at C3 (theoretical calculations) .
- Nucleophilic Substitution : Methoxy groups install selectively at C8 over C6 in dibromo intermediates under basic conditions (NaOH/DMSO) .
- Pd-Catalyzed C–H Functionalization : Sequential Suzuki coupling/C–H arylation enables trisubstitution (C3/C6/C8) with >80% regiocontrol .
Q. What computational tools are used to predict conformational stability and receptor binding of imidazo[1,2-a]pyrazine derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
